![molecular formula C29H28O5 B14470227 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- CAS No. 67655-20-3](/img/structure/B14470227.png)
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenylmethoxy groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- typically involves the reaction of 2-phenylmethoxyphenol with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反応の分析
Types of Reactions
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- involves its interaction with molecular targets through its phenylmethoxy groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. The propanol backbone provides flexibility and allows the compound to adopt various conformations, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Propanol, 1,3-bis(phenylmethoxy)-: Similar structure but lacks the phenoxy groups.
1,3-Bis(2-methoxyphenoxy)-2-propanol: Contains methoxy groups instead of phenylmethoxy groups.
Uniqueness
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- is unique due to the presence of both phenylmethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications in various fields of research .
特性
CAS番号 |
67655-20-3 |
|---|---|
分子式 |
C29H28O5 |
分子量 |
456.5 g/mol |
IUPAC名 |
1,3-bis(2-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C29H28O5/c30-25(21-33-28-17-9-7-15-26(28)31-19-23-11-3-1-4-12-23)22-34-29-18-10-8-16-27(29)32-20-24-13-5-2-6-14-24/h1-18,25,30H,19-22H2 |
InChIキー |
QPJCLVXLWOKIFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(COC3=CC=CC=C3OCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



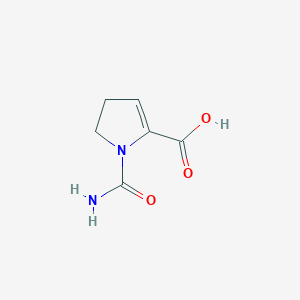

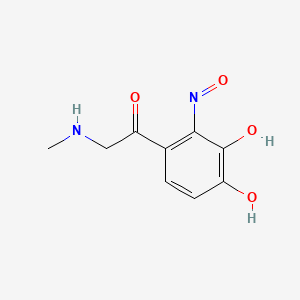
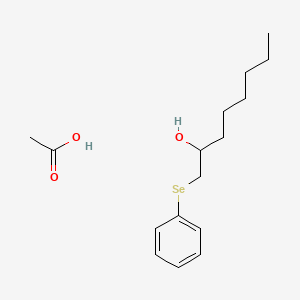
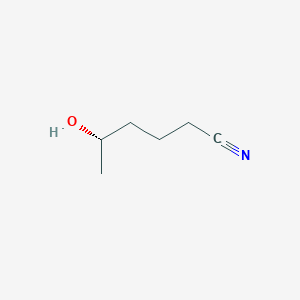
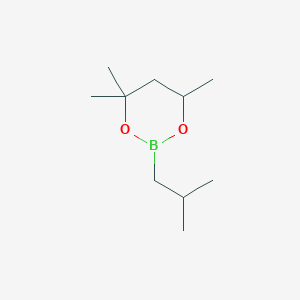

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
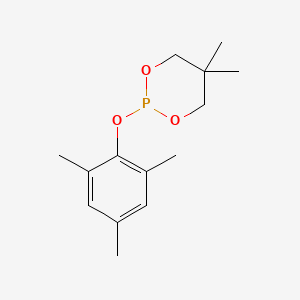

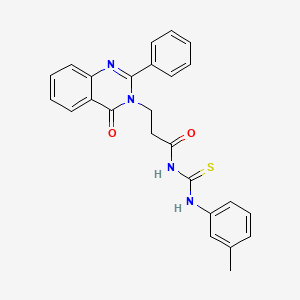
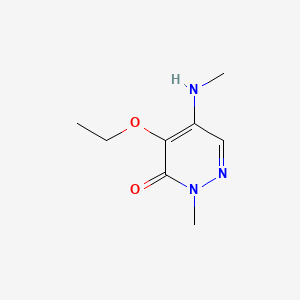
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
